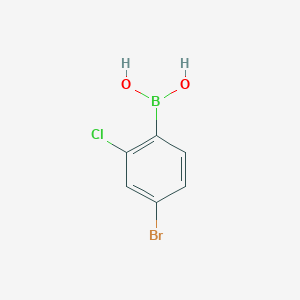

(4-Bromo-2-chlorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-2-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPHTYHDVLGKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681561 | |

| Record name | (4-Bromo-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046861-20-4 | |

| Record name | (4-Bromo-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chlorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Bromo-2-chlorophenyl)boronic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (4-Bromo-2-chlorophenyl)boronic acid

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a bifunctional organoboron compound with the chemical formula C₆H₅BBrClO₂.[1][2] Its structure, featuring a phenyl ring substituted with bromine, chlorine, and a boronic acid group, makes it a highly valuable reagent in organic synthesis. This compound serves as a critical building block, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules.

The strategic placement of the halogen atoms and the boronic acid moiety allows for selective and sequential reactions, providing chemists with a powerful tool for molecular architecture. Its utility is most prominently showcased in the Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3][4] The application of such boronic acids is pivotal in the fields of medicinal chemistry and materials science, contributing to the synthesis of novel pharmaceutical agents, agrochemicals, and organic functional materials.[5][6][7] Boron-containing compounds, once considered potentially toxic, are now recognized for their versatile reactivity, stability, and low toxicity, with several boronic acid-based drugs approved for clinical use.[6][8][9] This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound for researchers, scientists, and professionals in drug development.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a borate ester and subsequent hydrolysis. This method provides a reliable pathway to the desired product.

Synthetic Rationale

The core of the synthesis lies in the transformation of an electrophilic aryl halide into a nucleophilic organometallic species. This is typically achieved through a Grignard reaction or metal-halogen exchange. The resulting aryl anion is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The boron atom in the borate ester is electrophilic and readily attacked by the nucleophilic carbon of the organometallic reagent. The final step is an acidic workup, which hydrolyzes the boronate ester to the desired boronic acid. Conducting the reaction at very low temperatures (e.g., -70°C) is crucial to control the high reactivity of the organometallic intermediate and prevent unwanted side reactions.[10]

Detailed Experimental Protocol

-

Step 1: Formation of the Grignard Reagent.

-

To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add magnesium turnings under an inert atmosphere of nitrogen or argon.

-

Add anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).

-

In the dropping funnel, prepare a solution of 1,4-dibromo-2-chlorobenzene in the anhydrous solvent.

-

Add a small portion of the aryl halide solution to the magnesium turnings. The reaction may need to be initiated with a small crystal of iodine or gentle heating.

-

Once the reaction has started (indicated by bubbling and a color change), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Step 2: Borylation.

-

Cool the freshly prepared Grignard reagent to approximately -78°C using a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate in the anhydrous solvent via a syringe or dropping funnel, ensuring the internal temperature remains below -70°C.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Step 3: Hydrolysis and Work-up.

-

Cool the reaction mixture in an ice bath and slowly quench it by adding a cold aqueous solution of hydrochloric acid or sulfuric acid.

-

Stir the mixture vigorously for 30-60 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purification

The crude product often contains impurities, including the boroxine, which is a cyclic anhydride formed by the dehydration of three boronic acid molecules. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and water). The product appears as a white to off-white solid.[11]

Characterization and Data Presentation

Confirming the identity and purity of the synthesized this compound is essential. This is accomplished using a suite of spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₆H₅BBrClO₂ | [1][2] |

| Molecular Weight | 235.27 g/mol | [2][11] |

| Appearance | White to off-white solid | [11] |

| CAS Number | 1046861-20-4 | [2][11] |

| Purity (Typical) | ≥95% | [12][13] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms. For this compound, the aromatic region will show distinct signals for the three protons on the phenyl ring. The exact chemical shifts and coupling constants will depend on the solvent used. A certificate of analysis for this compound confirms that the ¹H NMR spectrum is consistent with its structure.[11]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display six signals for the six unique carbon atoms in the aromatic ring. The carbon atom attached to the boron will be significantly deshielded.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight. The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a complex cluster of peaks for the molecular ion. The predicted monoisotopic mass is 233.925 Da.[1][2]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the boronic acid group. Strong absorption around 1350 cm⁻¹ is indicative of the B-O stretching vibration. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, and C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate, making it one of the most versatile methods for synthesizing biaryls and other conjugated systems.[3][14][15]

Mechanism and Advantages

The catalytic cycle involves three main steps:

-

Oxidative Addition : The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) complex.

-

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base.[15]

-

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[14]

General Protocol for Suzuki Coupling

-

In a Schlenk flask, combine this compound, the aryl halide or triflate coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄).[3][14]

-

Seal the flask and purge with an inert gas (nitrogen or argon).

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product using column chromatography.

The choice of catalyst, base, and solvent is crucial and often needs to be optimized for specific substrates.[3][4]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Hazards : It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[16][17] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE) : Always wear appropriate protective gear, including safety goggles, a lab coat, and chemical-resistant gloves.[18] Handle in a well-ventilated area or a fume hood.

-

First Aid :

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19] For long-term stability, storage at 2-8°C under an inert atmosphere like nitrogen is recommended.[11][16]

Conclusion

This compound is a key synthetic intermediate whose value is firmly established in the realm of organic synthesis. Its utility in constructing carbon-carbon bonds via the Suzuki-Miyaura coupling reaction provides a reliable and efficient route to complex molecules that are often targets in pharmaceutical and materials science research. A thorough understanding of its synthesis, characterization, and reactivity, coupled with stringent safety practices, enables researchers to effectively leverage this versatile building block in their synthetic endeavors.

References

- 1. PubChemLite - 4-bromo-2-chlorophenylboronic acid (C6H5BBrClO2) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. ikm.org.my [ikm.org.my]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 10. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 11. file.leyan.com [file.leyan.com]

- 12. (4-Bromo-3-chlorophenyl)boronic acid | 1217501-28-4 [sigmaaldrich.com]

- 13. calpaclab.com [calpaclab.com]

- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. achmem.com [achmem.com]

- 17. This compound | 1046861-20-4 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

- 19. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 20. echemi.com [echemi.com]

Physicochemical properties of (4-Bromo-2-chlorophenyl)boronic acid

An In-depth Technical Guide to the Physicochemical Properties of (4-Bromo-2-chlorophenyl)boronic Acid

Introduction: A Versatile Reagent for Modern Synthesis

This compound is a halogenated arylboronic acid that has emerged as a crucial building block in synthetic organic chemistry. Its utility is primarily anchored in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The strategic placement of three distinct functionalities—the boronic acid, a bromine atom, and a chlorine atom—on the phenyl ring offers chemists a powerful tool for sequential and site-selective transformations. The bromine and chlorine atoms provide differential reactivity hooks for subsequent cross-coupling or other functionalization reactions, enabling the construction of complex molecular architectures from a single, versatile starting material.

This guide provides a comprehensive overview of the core physicochemical properties, characterization protocols, and handling considerations for this compound. The insights herein are curated for researchers, process chemists, and drug development professionals who require a deep, practical understanding of this reagent to ensure its effective and reliable application in their synthetic endeavors.

Molecular Identity and Core Physicochemical Properties

Accurate identification and understanding of fundamental physical properties are the bedrock of successful and reproducible chemistry. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1046861-20-4 | [1][2][3][4][5] |

| Molecular Formula | C₆H₅BBrClO₂ | [1][2][4][6] |

| Molecular Weight | 235.27 g/mol | [1][2][4][6] |

| IUPAC Name | This compound | [6] |

| Appearance | White to off-white solid/crystalline powder | [7][8] |

| Melting Point | Data not consistently reported. Isomers such as 2-Bromo-4-chlorophenylboronic acid melt at 240-244 °C.[7] | N/A |

| Purity | Typically supplied at ≥97% or ≥98% purity.[4][5] | N/A |

Expert Insight: The absence of a consistently reported melting point in commercial or literature sources is not unusual for less common boronic acids. It is often due to the compound's tendency to undergo dehydration to form its boroxine anhydride upon heating, which can lead to a broad or inconsistent melting range. Purity, as determined by methods like HPLC or qNMR, is a far more reliable indicator of quality for this class of compounds.

The Boronic Acid-Boroxine Equilibrium: A Critical Consideration

A defining characteristic of many boronic acids is their propensity to exist in equilibrium with their corresponding trimeric anhydride, known as a boroxine. This is a crucial factor to comprehend, as it directly impacts reaction stoichiometry and observed analytical data.

The equilibrium is a dehydration reaction, typically favored by the removal of water, and is reversible upon the addition of water.

Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.

Many commercial suppliers explicitly state that this product contains varying amounts of the anhydride.[9][10]

Practical Implications:

-

Stoichiometry: When weighing the reagent for a reaction, you are handling a mixture of the acid and the boroxine. Since the boroxine has a higher molecular weight per boron atom, using the molecular weight of the monomer (235.27 g/mol ) may lead to an under-stoichiometry of the active boron species. For critical applications, it is advisable to use a slight excess (1.1-1.2 equivalents) of the boronic acid reagent to compensate for any boroxine content.

-

Solubility: The boroxine form is generally more nonpolar and may exhibit different solubility characteristics compared to the more polar monomeric acid.

-

Reactivity: While boroxines are competent coupling partners in many Suzuki reactions, their reaction kinetics can differ from the corresponding boronic acids.

Solubility Profile

| Solvent Class | Example(s) | Expected Solubility | Rationale & Commentary |

| Polar Aprotic | DMSO, DMF, THF | Soluble to Highly Soluble | The polar B(OH)₂ group and the overall molecular polarity allow for good solvation. THF is a common solvent for Suzuki couplings involving this reagent. |

| Alcohols | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the boronic acid moiety. Note: Can form boronate esters. |

| Ethers | Diethyl Ether, MTBE | Sparingly Soluble to Insoluble | The polarity is generally insufficient to effectively solvate the boronic acid. |

| Hydrocarbons | Toluene, Hexanes | Insoluble | Nonpolar solvents are unable to overcome the lattice energy of the solid or solvate the polar functional group. |

| Water | H₂O | Slightly Soluble | As with many arylboronic acids, solubility in neutral water is low. Solubility increases significantly in basic aqueous solutions due to the formation of the anionic boronate species [Ar-B(OH)₃]⁻. |

Application Scientist's Note: For Suzuki-Miyaura reactions, a common solvent system is a mixture of an organic solvent like THF, Dioxane, or Toluene with an aqueous basic solution. This biphasic system facilitates the dissolution of both the organic-soluble boronic acid and the water-soluble inorganic base.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount. Below are the expected analytical signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region is diagnostic. Based on the substitution pattern, three distinct proton signals are expected.

-

H-3: A doublet, shifted downfield due to proximity to the electron-withdrawing chlorine.

-

H-5: A doublet of doublets, coupled to both H-3 and H-6.

-

H-6: A doublet, coupled to H-5.

-

-B(OH)₂: A broad singlet, typically in the 8.0-8.5 ppm range. Its position is variable and depends on concentration, solvent, and water content. It readily exchanges with D₂O.

-

-

¹³C NMR: Six distinct aromatic carbon signals are expected. The signal for the carbon atom attached to the boron (C-1) will typically be broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. The isotopic pattern is highly characteristic due to the presence of both bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The molecular ion cluster [M]+ will show a distinctive pattern reflecting these isotopic abundances.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of boronic acids. A reversed-phase method is typically employed.

Caption: A standard workflow for assessing the purity of boronic acids via RP-HPLC.

Stability, Storage, and Handling

Proper storage and handling are critical to maintaining the integrity and reactivity of the reagent.

-

Storage: The compound should be stored at room temperature, tightly sealed in a dry environment.[4] The primary degradation pathways are exposure to moisture, which can affect the monomer/boroxine equilibrium, and prolonged exposure to light and air. Inert atmosphere storage (e.g., under nitrogen or argon) is recommended for long-term stability.

-

Handling:

-

Handle in a well-ventilated area or fume hood to avoid inhalation of the powder.[1]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

-

The compound is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed and can cause skin and eye irritation.[6][11]

-

Avoid creating dust.[1]

-

Self-Validation Check: Before use in a critical synthesis, it is best practice to verify the purity of an aged bottle of any boronic acid via HPLC or ¹H NMR to check for signs of degradation (e.g., deboronation, which would result in the appearance of 1-bromo-3-chlorobenzene).

Reactivity and Synthetic Applications

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. The presence of two different halogens allows for selective or sequential couplings.

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Key Reactivity Insights:

-

Orthogonal Reactivity: The C-Br bond is significantly more reactive towards palladium-catalyzed oxidative addition than the C-Cl bond. This allows for a selective Suzuki coupling at the 4-position, leaving the chlorine atom at the 2-position untouched for subsequent transformations. This is a cornerstone of its utility.

-

Steric Hindrance: The chlorine atom at the ortho position (C-2) provides steric bulk around the boronic acid moiety. This can influence the rate of transmetalation and may require more forcing reaction conditions or specialized catalyst/ligand systems compared to unhindered boronic acids.

-

Electronic Effects: Both halogens are electron-withdrawing, which can impact the nucleophilicity of the aryl group during the transmetalation step.

References

- 1. echemi.com [echemi.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 1046861-20-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:1046861-20-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. 4-Bromo-2-chlorophenylboronic acid [sobekbio.com]

- 6. americanelements.com [americanelements.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. Page loading... [guidechem.com]

- 9. calpaclab.com [calpaclab.com]

- 10. This compound | 1046861-20-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

A Technical Guide to the Spectroscopic Characterization of (4-Bromo-2-chlorophenyl)boronic acid

Abstract

(4-Bromo-2-chlorophenyl)boronic acid (CAS No. 1046861-20-4) is a vital building block in modern synthetic chemistry, particularly valued for its application in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its utility in the synthesis of complex organic molecules, including pharmaceuticals and materials, necessitates a robust and unambiguous analytical characterization to ensure identity, purity, and stability. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to qualify this compound. We delve into the theoretical underpinnings and practical considerations for each technique, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

A precise understanding of the molecular structure is foundational to interpreting its spectral data. The compound features a benzene ring substituted with three distinct functional groups: a boronic acid [-B(OH)₂], a bromine atom, and a chlorine atom. This specific substitution pattern dictates the unique electronic environment of each atom, giving rise to its characteristic spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Table 1: Core Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1046861-20-4 | [2][3] |

| Molecular Formula | C₆H₅BBrClO₂ | [2][4] |

| Molecular Weight | 235.27 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity (Typical) | >98% (HPLC) |[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.

Expertise in Practice: Experimental Considerations

A primary challenge in the NMR analysis of boronic acids is their propensity to form cyclic, trimeric anhydrides known as boroxines, especially in non-polar, aprotic solvents like CDCl₃. This oligomerization can lead to significant peak broadening and complex, often uninterpretable, spectra.

Protocol Insight: To ensure a clean, monomeric spectrum, the choice of solvent is critical.

-

DMSO-d₆: A polar, aprotic solvent that is highly effective at disrupting the intermolecular hydrogen bonding that leads to anhydride formation. It has the added benefit of allowing for the observation of the exchangeable B(OH)₂ protons, which typically appear as a broad singlet.

-

Methanol-d₄ (CD₃OD): This protic solvent actively breaks up boroxine trimers by forming the corresponding boronic ester or through rapid exchange with the B(OH)₂ protons. While this simplifies the aromatic region, it causes the B(OH)₂ proton signal to be exchanged with the solvent's residual -OH peak, rendering it invisible.

For routine structural confirmation, DMSO-d₆ is often the preferred solvent as it provides the most complete picture of the molecule.

¹H NMR Spectral Analysis

The 1,2,4-trisubstitution pattern of the aromatic ring results in a distinct three-proton spin system. Based on established substituent effects, the following assignments can be predicted.[5]

Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

|---|---|---|---|---|

| H-3 | ~7.70 | d | J ≈ 2.0 | Ortho to two electron-withdrawing groups (Cl, Br). Experiences coupling only to H-5 (meta). |

| H-5 | ~7.55 | dd | J ≈ 8.4, 2.0 | Ortho to Br, meta to Cl. Coupled to H-6 (ortho) and H-3 (meta). |

| H-6 | ~7.40 | d | J ≈ 8.4 | Ortho to the boronic acid group. Coupled only to H-5 (ortho). |

| B(OH)₂ | ~8.30 | br s | - | Exchangeable acidic protons, signal is often broad. |

Note: These are predictive values based on analogs like 4-bromophenylboronic acid and 4-chlorophenylboronic acid.[6][7] A Certificate of Analysis for the target compound confirms a ¹H NMR spectrum consistent with this structure.[2]

¹³C NMR Spectral Analysis

¹³C NMR provides complementary information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of the attached substituents.

Table 3: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Position | Predicted δ (ppm) | Assignment Rationale |

|---|---|---|

| C-1 (C-B) | ~130 | Carbon attached to boron; signal may be broad or have low intensity due to quadrupolar relaxation from the ¹¹B nucleus. |

| C-2 (C-Cl) | ~138 | Deshielded by the directly attached, electronegative chlorine atom. |

| C-3 | ~135 | Aromatic CH carbon. |

| C-4 (C-Br) | ~125 | Carbon attached to bromine. |

| C-5 | ~132 | Aromatic CH carbon. |

| C-6 | ~129 | Aromatic CH carbon. |

Note: Predicted values are based on data from structurally similar compounds like 4-bromo-2-chlorophenol.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.

Causality in Experimental Choice: ATR vs. KBr Pellet

-

Attenuated Total Reflectance (ATR): This is the modern standard for solid and liquid samples. It requires minimal sample preparation—a small amount of the solid is simply pressed against a crystal (often diamond). This method is fast, reproducible, and non-destructive.

-

Potassium Bromide (KBr) Pellet: The traditional method involves grinding the sample with dry KBr powder and pressing it into a transparent disk. This technique is highly sensitive but is also labor-intensive and susceptible to moisture contamination, which can obscure the critical O-H stretching region.

Recommendation: For routine identification and quality control, the ATR method is superior due to its speed and simplicity.

Spectral Data Analysis

The IR spectrum of this compound is dominated by absorptions from the O-H, B-O, and aromatic C-H and C=C bonds.

Table 4: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Interpretation |

|---|---|---|---|

| 3500 - 3200 | O-H stretch | Strong, Broad | Characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety. The broadness indicates intermolecular association.[9][10] |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Confirms the presence of the phenyl ring. |

| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong | Multiple bands corresponding to the skeletal vibrations of the benzene ring. |

| ~1350 | B-O stretch | Strong | A key diagnostic peak for boronic acids, representing the asymmetric stretching of the B-O bonds.[10] |

| 1100 - 1000 | C-Br, C-Cl stretch | Medium-Strong | Absorptions in the fingerprint region associated with the carbon-halogen bonds. |

| ~700 | O-B-O deformation | Medium | Out-of-plane bending of the boronic acid group.[10] |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Trustworthiness through Isotopic Patterns

The most powerful feature for confirming the elemental composition of this compound is its unique isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 abundance.[11]

This combination results in a highly characteristic cluster of peaks for the molecular ion (and any fragments containing both halogens). The expected pattern for the [M]⁺, [M+H]⁺, or [M-H]⁻ ion cluster would be:

-

M: Peak corresponding to the lightest isotopes (¹⁰B, ¹²C, ¹H, ³⁵Cl, ⁷⁹Br).

-

M+2: A major peak of similar intensity to M, arising from the presence of either ³⁷Cl or ⁸¹Br.

-

M+4: A smaller peak corresponding to the presence of both heavy isotopes (³⁷Cl and ⁸¹Br).

Observing this specific pattern provides extremely high confidence in the elemental formula of the analyte.

Fragmentation Analysis

In techniques like Electrospray Ionization (ESI) or Electron Impact (EI), the molecular ion can be induced to fragment into smaller, charged particles.[12][13] Analyzing these fragments helps to piece together the molecular structure.

Table 5: Predicted Mass Spectrometry Data

| m/z (for ¹⁰B, ³⁵Cl, ⁷⁹Br) | Ion Formula | Interpretation |

|---|---|---|

| 233.9 | [C₆H₅BBrClO₂]⁻ | [M-H]⁻ Pseudomolecular ion.[4] |

| 234.9 | [C₆H₅BBrClO₂H]⁺ | [M+H]⁺ Pseudomolecular ion.[4] |

| 216.9 | [C₆H₄BBrCl]⁺ | Loss of H₂O from the [M+H]⁺ ion.[4] |

| 155.9 | [C₆H₄BrCl]⁺ | Loss of B(OH)₂ group, a common fragmentation pathway for arylboronic acids. |

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Integrated Analytical Workflow

No single technique provides a complete picture. A self-validating analytical protocol relies on the synergy between these methods.

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Conclusion

The robust characterization of this compound is achieved through the strategic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the specific substitution pattern and overall molecular structure. IR spectroscopy provides rapid confirmation of key functional groups, particularly the diagnostic O-H and B-O stretches of the boronic acid. Finally, mass spectrometry validates the molecular weight and, crucially, confirms the presence of both bromine and chlorine through its unmistakable isotopic pattern. This multi-technique, integrated approach ensures the material's identity, purity, and suitability for its intended applications in high-stakes fields like pharmaceutical development and materials science.

References

- 1. 4-氯苯基硼酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. file.leyan.com [file.leyan.com]

- 3. 1046861-20-4|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 4-bromo-2-chlorophenylboronic acid (C6H5BBrClO2) [pubchemlite.lcsb.uni.lu]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. 4-Bromophenylboronic acid(5467-74-3) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Bromo-2-chlorophenol(3964-56-5) 13C NMR spectrum [chemicalbook.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Commercial availability and suppliers of (4-Bromo-2-chlorophenyl)boronic acid

An In-Depth Technical Guide to (4-Bromo-2-chlorophenyl)boronic acid: Commercial Availability, Quality Control, and Application in Suzuki-Miyaura Coupling

Introduction

This compound (CAS No. 1046861-20-4) is a highly functionalized synthetic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its utility is primarily derived from its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[3][4] The strategic placement of three distinct functionalities on the phenyl ring—a boronic acid, a bromine atom, and a chlorine atom—offers synthetic chemists a versatile platform for sequential and site-selective modifications. This guide provides an in-depth analysis of its commercial availability, supplier landscape, critical quality control measures, and a detailed, field-proven protocol for its application in synthesis.

Physicochemical Properties and Commercial Specifications

This compound is typically supplied as a white to off-white solid.[5] As with many boronic acids, it can exist in equilibrium with its cyclic anhydride form (a trimeric boroxine). This is a critical consideration for researchers, as the presence of the anhydride can affect stoichiometry in reactions. High-quality commercial suppliers will often provide data on the purity of the boronic acid form itself.

Table 1: Physicochemical Data and Typical Specifications

| Property | Value | Source(s) |

| CAS Number | 1046861-20-4 | [5][6][7] |

| Molecular Formula | C₆H₅BBrClO₂ | [5][6][8] |

| Molecular Weight | 235.27 g/mol | [2][5][6] |

| Appearance | White to off-white solid | [5] |

| Typical Purity (HPLC) | ≥95% to >99% | [1][5][6][8] |

| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Nitrogen or Argon) | [5][9] |

| MDL Number | MFCD13195646 | [6][9] |

Commercial Availability and Supplier Analysis

This compound is readily available from a wide range of chemical suppliers, catering to needs from laboratory-scale research (milligrams to grams) to bulk industrial production.[8] The choice of supplier should be guided by factors beyond price, including purity guarantees, consistency between batches, and the quality of accompanying documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Table 2: Representative Commercial Suppliers

| Supplier | Reported Purity | Available Quantities | Notes |

| BLD Pharm | Purity data available on request | Gram to Kilogram | Provides detailed documentation including NMR, HPLC, and MS data online.[10] |

| Echemi | 95% to 99% | Gram to Bulk | A marketplace platform connecting multiple manufacturers, including Dayang Chem.[8] |

| ChemUniverse | 97% | 250 mg, 1 g | Provides clear pricing for small research quantities.[6] |

| Achmem | 95% | 5 g, 10 g, 25 g, 50 g | Lists pricing and lead times for various research quantities.[9] |

| Sobekbio Biosciences | 98% | Not specified | Supplier focused on life science and biotech research chemicals.[7] |

Trustworthiness & Supplier Vetting: A Self-Validating System

For drug development professionals, ensuring the quality of starting materials is paramount. When sourcing this reagent, the Certificate of Analysis is a critical document.

-

Expertise & Experience: An experienced chemist will scrutinize the CoA for more than just the purity percentage. Look for the methods used (e.g., HPLC, qNMR) and consistency of spectral data (¹H NMR) with the expected structure.[5]

-

Authoritative Grounding: A reliable CoA should clearly list the batch number, manufacturing date, and retest date.[5] This provides an audit trail and ensures the material is within its specified shelf life.

The logical workflow for vetting and accepting a new batch of this reagent is outlined below.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are irritation to the skin, eyes, and respiratory system.[11][12]

Table 3: GHS Hazard Information

| Code | Statement |

| H315 | Causes skin irritation.[12] |

| H319 | Causes serious eye irritation.[12] |

| H335 | May cause respiratory irritation.[12] |

-

Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability and to prevent degradation (protodeboronation or oxidation), storage at 2-8°C under an inert atmosphere like nitrogen or argon is recommended.[5][9]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[11][13]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[3][14][15] This reaction is a cornerstone of modern drug discovery due to its mild conditions and high tolerance for a wide variety of functional groups.[4][16]

Catalytic Cycle

The mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex (which requires activation by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[15]

Representative Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide (Ar-Br).

Objective: To synthesize 4'-Bromo-2'-chloro-1,1'-biphenyl-4-carbonitrile.

Reactants:

-

This compound (1.0 eq)

-

4-Bromobenzonitrile (1.1 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.04 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

Methodology:

-

Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (235 mg, 1.0 mmol), 4-bromobenzonitrile (200 mg, 1.1 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

-

Causality: The use of an oven-dried flask and Schlenk line techniques is crucial to exclude oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions.[4] PPh₃ serves as a ligand to stabilize the palladium catalyst.

-

-

Degassing: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

-

Causality: Degassing the solvent and the reaction vessel is a critical step to remove dissolved oxygen, ensuring the longevity and activity of the palladium catalyst.[14]

-

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Causality: A mixed aqueous solvent system is common. Water helps to dissolve the inorganic base (K₂CO₃), while dioxane solubilizes the organic reagents. The base is essential for activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.[15]

-

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

-

Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination. Reaction progress should be monitored by TLC or LC-MS.

-

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Conclusion

This compound is a commercially accessible and highly valuable reagent for constructing complex molecular architectures. Its trifunctional nature provides a robust scaffold for sequential, site-selective cross-coupling reactions, making it indispensable in modern drug discovery and materials science. For researchers and drug development professionals, success in utilizing this building block hinges not only on optimized reaction protocols but also on a rigorous approach to supplier selection and incoming quality control. By implementing the validation workflows and handling procedures outlined in this guide, scientists can ensure the integrity of their starting materials and the reproducibility of their synthetic endeavors.

References

- 1. calpaclab.com [calpaclab.com]

- 2. PubChemLite - 4-bromo-2-chlorophenylboronic acid (C6H5BBrClO2) [pubchemlite.lcsb.uni.lu]

- 3. ikm.org.my [ikm.org.my]

- 4. benchchem.com [benchchem.com]

- 5. file.leyan.com [file.leyan.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. 4-Bromo-2-chlorophenylboronic acid [sobekbio.com]

- 8. echemi.com [echemi.com]

- 9. achmem.com [achmem.com]

- 10. 1046861-20-4|this compound|BLD Pharm [bldpharm.com]

- 11. fishersci.com [fishersci.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. mdpi.com [mdpi.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. nbinno.com [nbinno.com]

Review of (4-Bromo-2-chlorophenyl)boronic acid in organic chemistry

An In-Depth Technical Guide to (4-Bromo-2-chlorophenyl)boronic Acid in Organic Chemistry

Executive Summary

This compound is a versatile and highly valuable bifunctional reagent in modern organic synthesis. Its strategic placement of two different halogen atoms—a bromine and a chlorine—on the phenylboronic acid scaffold allows for selective, sequential cross-coupling reactions. This guide provides a comprehensive overview of its properties, mechanistic underpinnings in the Suzuki-Miyaura reaction, and a field-proven protocol for its application. The content herein is designed for researchers, medicinal chemists, and process development scientists who leverage palladium-catalyzed cross-coupling for the construction of complex molecular architectures.

Introduction: The Strategic Advantage of Ortho-Halogenated Boronic Acids

Boronic acids are a cornerstone of contemporary organic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and broad functional group tolerance have made them indispensable building blocks.[3][4] Among the vast array of commercially available boronic acids, multi-halogenated derivatives like this compound offer unique synthetic advantages.

The inherent difference in reactivity between a C-Br and a C-Cl bond towards palladium catalysts allows for programmed, regioselective functionalization. The C-Br bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst, enabling selective coupling at this position while leaving the C-Cl bond intact for subsequent transformations.[5][6] This orthogonal reactivity makes this compound a powerful linchpin molecule for the efficient synthesis of complex biaryls, pharmaceutical intermediates, and advanced materials.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount in a research setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BBrClO₂ | [7][8][9] |

| Molecular Weight | 235.27 g/mol | [8][9] |

| CAS Number | 1046861-20-4 | [8][9][10] |

| Appearance | White to off-white powder or crystals | |

| Purity | Typically ≥95% | [9] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. | [11] |

Safety & Handling: this compound is classified as an irritant. Users should adhere to standard laboratory safety protocols.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

-

Precautionary Measures: Handle in a well-ventilated place, preferably a fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Avoid breathing dust.[13]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[12] If on skin, wash with plenty of soap and water.[12] If inhaled, move the person to fresh air.[14] Seek medical attention if irritation persists.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura reaction to form a C(sp²)-C(sp²) bond.

Mechanistic Overview & The Role of Base

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. A key, often overlooked aspect is the crucial role of the base. The boronic acid itself is not sufficiently nucleophilic for the transmetalation step. The base activates the boronic acid, converting it into a more reactive boronate species (e.g., [ArB(OH)₃]⁻), which readily transfers its organic group to the palladium center.[15]

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (in this case, an aryl halide or triflate), forming a Pd(II) complex.

-

Transmetalation: The organic group from the activated boronate species is transferred to the Pd(II) complex, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol describes a general, robust method for the selective Suzuki-Miyaura coupling at the bromine position of this compound with an aryl bromide partner.

Self-Validation & Causality:

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. The evacuation and backfilling with an inert gas (Nitrogen or Argon) is critical to prevent catalyst deactivation and ensure reproducible results.[16]

-

Degassed Solvents: Solvents can dissolve significant amounts of oxygen. Degassing (e.g., by sparging with argon) is another layer of protection for the catalyst.

-

Choice of Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, promoting both oxidative addition and reductive elimination, making it effective for a wide range of substrates.

-

Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to form the active boronate species without causing unwanted side reactions with sensitive functional groups.[16]

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane) and water is common. The organic solvent solubilizes the organic reagents, while the water solubilizes the inorganic base, creating a biphasic system where the reaction occurs efficiently at the interface.[17]

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).[16]

-

Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.[16]

-

Solvent Addition: Via syringe, add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the flask.

-

Reaction: Immerse the flask in a preheated oil bath set to 80-90 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-18 hours).

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry & Drug Development

The true power of this compound lies in its capacity for sequential, site-selective couplings. After the initial Suzuki-Miyaura reaction at the more reactive bromine position, the resulting biaryl product still contains a chlorine atom. This chloro-substituent can then participate in a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperatures, stronger ligands), with a different boronic acid or other organometallic reagent. This stepwise approach is a highly efficient strategy for building molecular complexity and is frequently employed in the synthesis of drug candidates and chemical probes to rapidly explore structure-activity relationships (SAR).[4][18]

Conclusion

This compound is more than just another building block; it is a strategic tool for synthetic chemists. Its predictable regioselectivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient pathway for the synthesis of complex, di-ortho-substituted biaryl structures. By understanding the underlying reaction mechanisms and employing robust, field-proven protocols, researchers can fully exploit the synthetic potential of this versatile reagent to advance projects in drug discovery, materials science, and beyond.

References

- 1. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]

- 2. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - 4-bromo-2-chlorophenylboronic acid (C6H5BBrClO2) [pubchemlite.lcsb.uni.lu]

- 8. echemi.com [echemi.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 4-Bromo-2-chlorophenylboronic acid | 1046861-20-4 [chemicalbook.com]

- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 12. This compound | 1046861-20-4 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Reactivity of Bromo and Chloro Groups in Drug Development

Introduction: The Halogen's Strategic Role in Modern Medicinal Chemistry

In the intricate landscape of drug discovery and development, the strategic incorporation of halogen atoms, particularly chlorine and bromine, into lead compounds is a time-honored and potent strategy. Far from being mere steric placeholders, these atoms are versatile tools that can profoundly modulate a molecule's physicochemical properties, pharmacokinetic profile (ADME), and target-binding affinity.[1][2] The simple substitution of a hydrogen atom with a chlorine or bromine can unlock dramatic improvements in potency and metabolic stability.[3][4]

However, the choice between a bromo or chloro substituent is not arbitrary. It is a critical decision dictated by their distinct and predictable differences in chemical reactivity. Understanding these nuances is paramount for designing efficient synthetic routes, predicting potential metabolic liabilities, and ultimately, accelerating the journey from a promising hit to a viable drug candidate.

This in-depth guide provides a technical framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally validate the relative reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. We will move beyond simple trends to explore the underlying physicochemical principles and their practical implications in the reactions that form the backbone of pharmaceutical synthesis.

Section 1: The Physicochemical Foundation of Halogen Reactivity

The divergent reactivity of bromo and chloro groups stems from fundamental differences in their atomic and bonding properties. The position of bromine, one period below chlorine in the periodic table, dictates a cascade of effects that are summarized below.

The most telling indicators of reactivity are the Bond Dissociation Energy (BDE) and the leaving group ability . The C-Br bond is demonstrably weaker than the C-Cl bond, requiring less energy to be cleaved.[5][6] This single factor is a primary driver of the enhanced reactivity of bromo-substituted compounds.

Furthermore, a superior leaving group is one that is more stable on its own after departing with a pair of electrons.[7] The stability of the resulting halide anion (X⁻) is inversely related to its basicity. Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is a weaker base and thus a more stable and effective leaving group than Cl⁻.[8][9]

| Property | Carbon-Chlorine (C-Cl) | Carbon-Bromine (C-Br) | Implication for Reactivity |

| Average Bond Energy (kJ/mol) | ~327 - 328[5][6] | ~285[6] | C-Br bond is weaker and requires less energy to break. |

| Average Bond Length (pm) | ~177 | ~194 | Longer C-Br bond contributes to its lower strength.[10] |

| Halogen Electronegativity (Pauling) | 3.16 | 2.96 | C-Cl bond is more polar, but this has less impact on leaving group ability than bond strength. |

| Polarizability of Halide (ų) | 3.66 (Cl⁻) | 4.97 (Br⁻) | Higher polarizability of bromide helps stabilize the transition state in many reactions.[11] |

| Acidity of Conjugate Acid (pKa of HX) | ~ -7.0 (HCl) | ~ -9.0 (HBr) | HBr is a stronger acid, making Br⁻ a weaker base and a better leaving group.[8] |

Section 2: Manifestations of Reactivity in Key Synthetic Transformations

The fundamental properties outlined above translate directly into observable reactivity trends in the most common reaction classes used in drug synthesis.

Nucleophilic Aliphatic Substitution (Sₙ1 & Sₙ2)

In both Sₙ1 and Sₙ2 reactions, the rate is dependent on the cleavage of the carbon-halogen bond.[12] Consequently, alkyl bromides are consistently more reactive than their corresponding alkyl chlorides.[13]

-

Sₙ2 Reactions: In this concerted, single-step mechanism, the nucleophile attacks as the leaving group departs. A better leaving group like bromide accelerates the reaction by lowering the energy of the transition state.[12] The reactivity order is R-I > R-Br > R-Cl > R-F.[13]

-

Sₙ1 Reactions: This two-step mechanism involves the formation of a carbocation intermediate in the rate-determining step.[14] A better leaving group accelerates this first step, leading to faster overall reaction rates.[12] Therefore, the same reactivity trend (R-Br > R-Cl) holds true.

Elimination Reactions (E1 & E2)

Similar to substitution reactions, the rate of both E1 and E2 eliminations is dependent on the C-X bond cleavage.[15][16] Therefore, alkyl bromides undergo elimination more readily than alkyl chlorides under identical conditions. This is a critical consideration, as elimination is often a competing side reaction with substitution. The choice of a more reactive bromide may favor elimination, especially with hindered substrates or strong, bulky bases.[17][18]

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are indispensable for constructing the complex scaffolds of modern pharmaceuticals. In these reactions, aryl bromides are significantly more reactive than aryl chlorides.[19] This difference is rooted in the catalytic cycle, specifically the oxidative addition step. This is often the rate-limiting step where the palladium(0) catalyst inserts into the carbon-halogen bond.[19] The weaker C-Br bond undergoes oxidative addition much more readily and under milder conditions than the stronger C-Cl bond.[19]

While advanced, highly active catalysts with bulky, electron-rich phosphine ligands have made the use of cheaper aryl chlorides more feasible, aryl bromides remain the substrate of choice for achieving higher yields, faster reaction times, and broader substrate scope, especially during initial route scouting.

Section 3: Implications in Drug Design and Development

The differential reactivity of bromo and chloro groups is not just a synthetic curiosity; it is a strategic element in drug design.

-

Synthetic Strategy: Chemists often use a bromide as a reactive "handle" for late-stage functionalization, where a key bond must be formed under mild conditions without disturbing the rest of a complex molecule. A less reactive chloride might be used in an earlier step to withstand a series of subsequent reactions before being activated under more forcing conditions.

-

Halogen Bonding: This is a non-covalent interaction where the halogen acts as a Lewis acid, interacting with an electron-rich donor in a protein's binding pocket.[20][21] The strength of this interaction follows the trend I > Br > Cl > F.[21] Therefore, substituting a chlorine for a bromine can significantly enhance binding affinity and selectivity by establishing a stronger halogen bond.[22]

-

Metabolic Stability: The C-X bond can be a site of metabolic degradation (e.g., oxidative dehalogenation). The stronger C-Cl bond is generally more resistant to metabolic cleavage than the C-Br bond, potentially leading to a longer drug half-life. This creates a classic trade-off: the synthetically convenient reactivity of the C-Br bond may become a metabolic liability.

Section 4: Experimental Protocols for Reactivity Assessment

Theoretical principles must be validated by robust experimental data. The following protocols provide a framework for quantitatively comparing the reactivity of chloro- and bromo-substituted compounds in a research setting.

Protocol 1: Comparative Kinetic Analysis of an Sₙ2 Reaction

This experiment uses High-Performance Liquid Chromatography (HPLC) to monitor the rate of product formation in parallel reactions.

Objective: To quantitatively determine the relative reaction rate of a chloro- versus bromo-substituted substrate with a common nucleophile.

Methodology:

-

Preparation:

-

Prepare 0.1 M stock solutions of the chloro-substrate (e.g., 1-chloro-4-nitrobenzene) and the bromo-substrate (e.g., 1-bromo-4-nitrobenzene) in a suitable polar aprotic solvent (e.g., Acetonitrile).

-

Prepare a 0.2 M stock solution of the nucleophile (e.g., sodium azide) in the same solvent.

-

Prepare a 0.05 M stock solution of an internal standard (e.g., biphenyl) that does not react under the experimental conditions.

-

-

Reaction Setup:

-

In two separate, temperature-controlled reaction vessels (e.g., at 60 °C), add 5.0 mL of the chloro-substrate solution to one and 5.0 mL of the bromo-substrate solution to the other.

-

Add 1.0 mL of the internal standard solution to each vessel.

-

Allow the solutions to equilibrate to the target temperature.

-

-

Initiation and Sampling:

-

To initiate the reactions simultaneously, add 5.0 mL of the pre-heated nucleophile stock solution to each vessel. Start a stopwatch.

-

Immediately withdraw a 100 µL aliquot (t=0) from each reaction, and quench it in a vial containing 900 µL of a mobile phase/water mixture.

-

Continue to withdraw and quench aliquots at regular intervals (e.g., 10, 20, 30, 60, 90, 120 minutes).

-

-

Analysis:

-

Analyze each quenched sample by a calibrated HPLC method capable of resolving the starting material, product, and internal standard.

-

Calculate the concentration of the product at each time point relative to the constant concentration of the internal standard.

-

-

Data Interpretation:

-

Plot the concentration of the product versus time for both the chloro- and bromo-reactions.

-

The initial slope of each curve is proportional to the initial reaction rate. The ratio of the slopes provides a quantitative measure of the relative reactivity. The bromo-substrate is expected to show a significantly steeper slope.

-

Conclusion

The choice between a bromo and chloro group is a strategic decision that balances reactivity with stability and cost. Bromine's weaker bond to carbon makes it a more reactive functional group, serving as a superior leaving group in substitutions and eliminations and facilitating the critical oxidative addition step in cross-coupling reactions. This enhanced reactivity is a powerful asset for synthetic chemists, particularly in complex, late-stage functionalizations. Conversely, the greater strength of the C-Cl bond offers increased stability against metabolic degradation and often presents a more cost-effective option for large-scale synthesis. A thorough understanding of these fundamental principles, validated by robust experimental data, empowers drug development professionals to make informed decisions, design more efficient synthetic strategies, and ultimately, engineer molecules with superior therapeutic potential.

References

- 1. tutorchase.com [tutorchase.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. benchchem.com [benchchem.com]

- 8. reddit.com [reddit.com]

- 9. Video: Leaving Groups [jove.com]

- 10. thestudentroom.co.uk [thestudentroom.co.uk]

- 11. forums.studentdoctor.net [forums.studentdoctor.net]

- 12. Difference Between SN1 and SN2 Reactions: Key Characteristics Explained [vedantu.com]

- 13. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 14. quora.com [quora.com]

- 15. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 16. chemistry.coach [chemistry.coach]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling, and Storage of (4-Bromo-2-chlorophenyl)boronic Acid

(4-Bromo-2-chlorophenyl)boronic acid is a versatile bifunctional reagent increasingly utilized in organic synthesis and drug discovery. Its unique substitution pattern makes it a valuable building block in the construction of complex molecular architectures, particularly in Suzuki-Miyaura cross-coupling reactions. However, like all chemical reagents, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound, grounded in established safety principles and practical laboratory experience.

Safety and Hazard Communication

A foundational aspect of laboratory safety is a clear and comprehensive understanding of a chemical's potential hazards. This section delineates the known risks associated with this compound and outlines the appropriate communication of these hazards.

GHS Classification and Hazard Statements

While a specific, universally adopted GHS classification for this compound is not consistently available across all suppliers, data for structurally similar compounds and some supplier-specific safety data sheets (SDS) provide a strong basis for hazard assessment.[1][2] The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.

Based on available data for analogous compounds, the following GHS classifications should be considered:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3][4][5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[3][5] |

Hazard Pictograms:

Causality: The irritant nature of boronic acids is often attributed to their Lewis acidic boron center and their ability to interact with biological nucleophiles. The fine, dusty nature of the solid powder also contributes to respiratory irritation.[5]

First Aid Measures

Rapid and appropriate first aid is critical in mitigating exposure. The following protocols are recommended:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3][6] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |

Facilities utilizing this compound must be equipped with an accessible eyewash station and a safety shower.[6][8]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the consistent use of appropriate PPE are the most effective means of preventing exposure.

Engineering Controls

Whenever possible, this compound should be handled in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust particles.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[6][8]

-

Skin Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[9] Always inspect gloves for signs of degradation or puncture before use. A lab coat or other protective clothing should be worn to prevent skin contact.[6]

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

Safe Handling Practices

Adherence to the following practices will minimize the risk of exposure and contamination:

-

Avoid the formation of dust.[1]

-

Minimize the quantity of material handled at any one time.

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke in areas where chemicals are handled.[10]

-

Ensure all containers are properly labeled.

The following diagram illustrates the standard workflow for safely weighing and dispensing this compound.

Caption: Workflow for weighing and dispensing this compound.

Storage and Stability

Correct storage is crucial for maintaining the chemical integrity of this compound and preventing the formation of hazardous byproducts.

Recommended Storage Conditions

-

Temperature: Store in a cool, dry place.[8] Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.[2]

-

Atmosphere: Store in a tightly sealed container to prevent moisture absorption.[6] For extended storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Light: While not explicitly stated for this compound, it is good practice to store boronic acids in opaque containers to protect them from light.

Causality: Boronic acids have a propensity to undergo dehydration to form boroxines (anhydrides). This process is often reversible upon the addition of water but can affect the stoichiometry of reactions if not accounted for. Storing in a dry environment minimizes this transformation.

Incompatible Materials

Avoid contact with strong oxidizing agents and strong acids.[6][7]

Hazardous Decomposition Products

Upon combustion, this compound may produce carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen bromide, and boron oxides.[6][11]

Accidental Release and Waste Disposal

Prompt and correct response to spills and proper waste management are essential components of a comprehensive safety plan.

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, sweep up the spilled solid, avoiding dust generation.[6]

-

Place the collected material into a suitable, labeled container for disposal.[8]

-

Clean the spill area with a suitable solvent and then wash with soap and water.

The following diagram outlines the decision-making process for responding to a chemical spill.

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[11] Collect waste this compound and any contaminated materials in a designated and properly labeled hazardous waste container.[9] Do not dispose of this chemical down the drain.[10]

References

- 1. echemi.com [echemi.com]

- 2. achmem.com [achmem.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. benchchem.com [benchchem.com]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of (4-Bromo-2-chlorophenyl)boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Value of Dihalogenated Building Blocks in Medicinal Chemistry

The synthesis of complex biaryl and heterobiaryl scaffolds is a cornerstone of modern drug discovery and development.[1][2][3] These structural motifs are prevalent in a vast array of therapeutic agents, influencing properties such as target affinity, selectivity, and pharmacokinetic profiles.[4][5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing these critical C-C bonds, owing to its mild conditions, broad functional group tolerance, and the general stability of its organoboron reagents.[6][7][8]